Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrimidines represent a versatile and highly significant class of heterocyclic compounds in the development of modern herbicides. Their efficacy stems from the ability of various derivatives to selectively inhibit key enzymatic processes in target weed species, leading to potent herbicidal activity at low application rates. This guide provides an in-depth technical overview of the major modes of action, associated biochemical pathways, experimental protocols for evaluation, and a summary of the herbicidal activity of select substituted pyrimidines.
Modes of Action and Signaling Pathways
Substituted pyrimidines exert their herbicidal effects by inhibiting several critical plant enzymes. The most prominent modes of action include the inhibition of Acetolactate Synthase (ALS), Protoporphyrinogen Oxidase (PPO), Photosystem II (PSII), Acetyl-CoA Carboxylase (ACCase), and the recently discovered inhibition of Dihydroorotate Dehydrogenase (DHODH).
Acetolactate Synthase (ALS) Inhibition
A primary mode of action for many commercial and experimental pyrimidine herbicides is the inhibition of Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS).[1][2] ALS is the first and rate-limiting enzyme in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[3][4][5][6] Inhibition of this pathway leads to a deficiency in these vital amino acids, ultimately halting protein synthesis and cell division, resulting in plant death.[1][2][4] Herbicides targeting ALS are readily absorbed by both roots and foliage and are translocated through the xylem and phloem to the plant's growing points.[1][2]
Several chemical families of herbicides, including sulfonylureas, imidazolinones, triazolopyrimidines, and pyrimidinylthiobenzoates, share this mode of action.[1][2][7] Pyrithiobac-sodium and bispyribac-sodium are notable examples of pyrimidine-based ALS inhibitors.[8][9][10]
Below is a diagram illustrating the branched-chain amino acid biosynthesis pathway and the point of inhibition by ALS-inhibiting herbicides.
graph "Branched_Chain_Amino_Acid_Biosynthesis" {
graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"];
node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#202124", fontcolor="#202124"];
// Nodes for substrates and products
Pyruvate [label="Pyruvate", fillcolor="#FFFFFF"];
Threonine [label="Threonine", fillcolor="#FFFFFF"];
alpha_Ketobutyrate [label="α-Ketobutyrate", fillcolor="#FFFFFF"];
Acetolactate [label="α-Acetolactate", fillcolor="#FFFFFF"];
Acetohydroxybutyrate [label="α-Aceto-α-hydroxybutyrate", fillcolor="#FFFFFF"];
Dihydroxy_isovalerate [label="α,β-Dihydroxyisovalerate", fillcolor="#FFFFFF"];
Dihydroxy_methylvalerate [label="α,β-Dihydroxy-β-methylvalerate", fillcolor="#FFFFFF"];
Keto_isovalerate [label="α-Keto-isovalerate", fillcolor="#FFFFFF"];
Keto_methylvalerate [label="α-Keto-β-methylvalerate", fillcolor="#FFFFFF"];
Valine [label="Valine", fillcolor="#34A853", fontcolor="#FFFFFF"];
Isoleucine [label="Isoleucine", fillcolor="#34A853", fontcolor="#FFFFFF"];
Leucine [label="Leucine", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes for enzymes
ALS [label="Acetolactate Synthase (ALS/AHAS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
KARI [label="Ketol-Acid Reductoisomerase", shape=ellipse, fillcolor="#FBBC05"];
DHAD [label="Dihydroxyacid Dehydratase", shape=ellipse, fillcolor="#FBBC05"];
BCAT [label="Branched-Chain Aminotransferase", shape=ellipse, fillcolor="#FBBC05"];
Leucine_Pathway [label="Leucine Biosynthesis Pathway (Multiple Steps)", shape=ellipse, fillcolor="#FBBC05"];
// Edges representing the pathway
Threonine -> alpha_Ketobutyrate [label="Threonine Deaminase"];
Pyruvate -> ALS;
alpha_Ketobutyrate -> ALS;
ALS -> Acetolactate;
ALS -> Acetohydroxybutyrate;
Acetolactate -> Dihydroxy_isovalerate [label="KARI"];
Acetohydroxybutyrate -> Dihydroxy_methylvalerate [label="KARI"];
Dihydroxy_isovalerate -> Keto_isovalerate [label="DHAD"];
Dihydroxy_methylvalerate -> Keto_methylvalerate [label="DHAD"];
Keto_isovalerate -> Valine [label="BCAT"];
Keto_methylvalerate -> Isoleucine [label="BCAT"];
Keto_isovalerate -> Leucine_Pathway;
Leucine_Pathway -> Leucine;
// Inhibition representation
Herbicides [label="Substituted Pyrimidines\n(e.g., Pyrithiobac-sodium)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Herbicides -> ALS [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2];
}
Caption: Inhibition of the Branched-Chain Amino Acid Biosynthesis Pathway.
Protoporphyrinogen Oxidase (PPO) Inhibition
Another significant target for some substituted pyrimidine derivatives is Protoporphyrinogen Oxidase (PPO).[11] This enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a critical step in the biosynthesis of both chlorophylls and hemes.[12][13] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX in the cytoplasm, which then auto-oxidizes to form protoporphyrin IX.[13] In the presence of light and oxygen, this accumulated protoporphyrin IX generates reactive oxygen species, causing rapid lipid peroxidation and destruction of cell membranes, leading to cell death.[13]
The diagram below outlines the tetrapyrrole biosynthesis pathway, indicating the role of PPO.
graph "PPO_Inhibition_Pathway" {
graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"];
node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#202124", fontcolor="#202124"];
// Nodes
Glutamate [label="Glutamate", fillcolor="#FFFFFF"];
ALA [label="5-Aminolevulinic Acid (ALA)", fillcolor="#FFFFFF"];
Porphobilinogen [label="Porphobilinogen", fillcolor="#FFFFFF"];
Uroporphyrinogen_III [label="Uroporphyrinogen III", fillcolor="#FFFFFF"];
Coproporphyrinogen_III [label="Coproporphyrinogen III", fillcolor="#FFFFFF"];
Protoporphyrinogen_IX [label="Protoporphyrinogen IX", fillcolor="#FFFFFF"];
Protoporphyrin_IX [label="Protoporphyrin IX", fillcolor="#FFFFFF"];
Heme [label="Heme", fillcolor="#34A853", fontcolor="#FFFFFF"];
Chlorophyll [label="Chlorophyll", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Enzymes
PPO [label="Protoporphyrinogen\nOxidase (PPO)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Ferrochelatase [label="Ferrochelatase", shape=ellipse, fillcolor="#FBBC05"];
Mg_Chelatase [label="Mg-Chelatase", shape=ellipse, fillcolor="#FBBC05"];
// Pathway
Glutamate -> ALA [label="Multiple Steps"];
ALA -> Porphobilinogen;
Porphobilinogen -> Uroporphyrinogen_III;
Uroporphyrinogen_III -> Coproporphyrinogen_III;
Coproporphyrinogen_III -> Protoporphyrinogen_IX;
Protoporphyrinogen_IX -> PPO;
PPO -> Protoporphyrin_IX;
Protoporphyrin_IX -> Heme [label="Ferrochelatase"];
Protoporphyrin_IX -> Mg_Chelatase;
Mg_Chelatase -> Chlorophyll [label="Multiple Steps"];
// Inhibition
Herbicides [label="Substituted Pyrimidines", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Herbicides -> PPO [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2];
}
Caption: Inhibition of the Protoporphyrin IX Biosynthesis Pathway.
Photosystem II (PSII) Inhibition
Certain substituted pyrimidines, particularly those with a uracil-like structure, can act as inhibitors of photosynthesis at Photosystem II (PSII).[14] These herbicides bind to the D1 protein of the PSII complex in the thylakoid membranes of chloroplasts.[15] This binding blocks the electron transport chain, specifically the transfer of electrons from the primary electron acceptor (QA) to the secondary electron acceptor (QB), which is a plastoquinone.[15][16][17] The blockage of electron flow halts ATP and NADPH production, which are essential for CO2 fixation.[15] The ultimate cause of plant death is not starvation but rather the formation of highly reactive molecules due to the blocked electron transport, which leads to lipid peroxidation and membrane damage.[18]
The following diagram shows a simplified representation of the PSII electron transport chain and the site of herbicide inhibition.
digraph "PSII_Inhibition" {
graph [bgcolor="#F1F3F4", fontname="Arial"];
node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#202124", fontcolor="#202124"];
// Nodes
H2O [label="2H₂O", shape=ellipse, fillcolor="#FFFFFF"];
O2 [label="O₂ + 4H⁺", shape=ellipse, fillcolor="#FFFFFF"];
P680 [label="P680", fillcolor="#4285F4", fontcolor="#FFFFFF"];
P680_star [label="P680*", fillcolor="#FBBC05"];
Pheo [label="Pheophytin", fillcolor="#FFFFFF"];
QA [label="Qₐ", fillcolor="#FFFFFF"];
QB [label="Qₑ", fillcolor="#FFFFFF"];
PQ_pool [label="Plastoquinone Pool", fillcolor="#FFFFFF"];
Cyt_b6f [label="Cytochrome b₆f", fillcolor="#FFFFFF"];
// Edges
H2O -> P680 [label="4e⁻"];
P680 -> P680_star [label="Light (Photon)"];
P680_star -> Pheo [label="e⁻"];
Pheo -> QA [label="e⁻"];
QA -> QB [label="e⁻"];
QB -> PQ_pool [label="e⁻"];
PQ_pool -> Cyt_b6f [label="e⁻"];
H2O -> O2;
// Inhibition
Herbicides [label="Substituted Uracils\n(Pyrimidines)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Herbicides -> QB [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2, label="Blocks e⁻ transfer"];
}
Caption: Inhibition of Electron Transport in Photosystem II.
Acetyl-CoA Carboxylase (ACCase) Inhibition
Acetyl-CoA Carboxylase (ACCase) inhibiting herbicides are primarily used for post-emergence control of grass weeds in broadleaf crops.[7][10] These herbicides inhibit the ACCase enzyme, which catalyzes the first committed step in de novo fatty acid synthesis.[7] This inhibition blocks the production of phospholipids, which are essential for building new membranes required for cell growth.[7] While the primary chemical families known for ACCase inhibition are the aryloxyphenoxypropionates (FOPs) and cyclohexanediones (DIMs), research into novel herbicide structures, including pyrimidine derivatives, continues to explore this mode of action. Broadleaf species are generally tolerant due to a less sensitive ACCase enzyme.[7][19]
digraph "ACCase_Inhibition" {
graph [bgcolor="#F1F3F4", fontname="Arial"];
node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#202124", fontcolor="#202124"];
// Nodes
Acetyl_CoA [label="Acetyl-CoA", fillcolor="#FFFFFF"];
Malonyl_CoA [label="Malonyl-CoA", fillcolor="#FFFFFF"];
Fatty_Acids [label="Fatty Acids", fillcolor="#FFFFFF"];
Membranes [label="Cell Membranes", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Enzyme
ACCase [label="Acetyl-CoA Carboxylase\n(ACCase)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Pathway
Acetyl_CoA -> ACCase;
ACCase -> Malonyl_CoA;
Malonyl_CoA -> Fatty_Acids [label="Fatty Acid Synthase"];
Fatty_Acids -> Membranes;
// Inhibition
Herbicides [label="Substituted Pyrimidines", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Herbicides -> ACCase [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2];
}
Caption: Inhibition of Fatty Acid Synthesis via ACCase.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
A novel mode of action for a new class of pyrimidine-based herbicides is the inhibition of dihydroorotate dehydrogenase (DHODH).[20][21] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[19][22] This pathway is essential for the synthesis of pyrimidine nucleotides (uridine and cytidine), which are fundamental components of DNA and RNA.[20][23] Inhibition of DHODH disrupts nucleic acid synthesis, leading to cessation of cell growth and plant death. This represents the first new commercial herbicide mode of action discovered in over three decades.[20]
digraph "DHODH_Inhibition" {
graph [bgcolor="#F1F3F4", fontname="Arial"];
node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#202124", fontcolor="#202124"];
// Nodes
Carbamoyl_Phosphate [label="Carbamoyl Phosphate\n+ Aspartate", fillcolor="#FFFFFF"];
Dihydroorotate [label="Dihydroorotate", fillcolor="#FFFFFF"];
Orotate [label="Orotate", fillcolor="#FFFFFF"];
UMP [label="Uridine Monophosphate (UMP)", fillcolor="#FFFFFF"];
DNA_RNA [label="DNA and RNA", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Enzyme
DHODH [label="Dihydroorotate\nDehydrogenase (DHODH)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Pathway
Carbamoyl_Phosphate -> Dihydroorotate [label="Carbamoyl Aspartate\nPathway"];
Dihydroorotate -> DHODH;
DHODH -> Orotate;
Orotate -> UMP [label="Orotate\nPhosphoribosyltransferase"];
UMP -> DNA_RNA [label="Further Synthesis"];
// Inhibition
Herbicides [label="Aryl Pyrrolidinone Anilides\n(Pyrimidine-like)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Herbicides -> DHODH [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2];
}
Caption: Inhibition of de novo Pyrimidine Biosynthesis via DHODH.
Quantitative Data on Herbicidal Activity
The herbicidal efficacy of substituted pyrimidines is quantified using various metrics, including the half-maximal inhibitory concentration (IC50) against the target enzyme and the effective concentration or dose required to cause 50% growth reduction (EC50 or GR50) in whole-plant assays. The following tables summarize available quantitative data for selected pyrimidine herbicides.
Table 1: In Vitro Enzyme Inhibition Data for Pyrimidine Herbicides
| Compound | Herbicide Family | Target Enzyme | Plant Source | IC50 / Ki Value | Citation(s) |
| Bispyribac-sodium | Pyrimidinylthiobenzoate | ALS/AHAS | Arabidopsis thaliana | Ki = 74.7 ± 6.0 nM | [24] |
| Pyrithiobac-sodium | Pyrimidinylthiobenzoate | ALS/AHAS | Arabidopsis thaliana | Ki = 21.6 ± 2.0 nM | [24] |
| Imazethapyr (Resistant) | Imidazolinone | ALS/AHAS | Amaranthus palmeri | IC50 = 159.5 mg ai L⁻¹ | [2] |
| Imazethapyr (Susceptible) | Imidazolinone | ALS/AHAS | Amaranthus palmeri | IC50 = 1.8 mg ai L⁻¹ | [2] |
Table 2: Whole-Plant Herbicidal Activity Data for Pyrimidine Herbicides
| Compound | Weed Species | Assay Type | GR50 / EC50 Value | Citation(s) |
| Imazethapyr (Resistant) | Amaranthus palmeri | Post-emergence | GR50 = 4124.6 g ai ha⁻¹ | [2] |
| Imazethapyr (Susceptible) | Amaranthus palmeri | Post-emergence | GR50 = 14.1 g ai ha⁻¹ | [2] |
| Pyrithiobac-sodium | Broadleaf weeds in cotton | Post-emergence | Effective at 30-120 g ha⁻¹ | [8] |
| Bispyribac-sodium | Various rice weeds | Post-emergence | Effective at 20-40 g ha⁻¹ | [25] |
Experimental Protocols
Standardized protocols are essential for the reliable evaluation of herbicidal activity. The following sections detail common methodologies for in vitro enzyme inhibition assays and whole-plant greenhouse trials.
In Vitro ALS Enzyme Inhibition Assay
This protocol outlines the determination of a compound's inhibitory effect on ALS enzyme activity extracted from plant tissue.[26]
graph "ALS_Assay_Workflow" {
graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"];
node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#202124", fontcolor="#202124"];
// Steps
Start [label="Start: Plant Tissue Collection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Step1 [label="Homogenize fresh, young leaf tissue\nin ice-cold extraction buffer.", fillcolor="#FFFFFF"];
Step2 [label="Centrifuge homogenate at high speed (e.g., 12,000 x g)\nat 4°C for 20 min.", fillcolor="#FFFFFF"];
Step3 [label="Collect supernatant containing crude ALS enzyme.", fillcolor="#FFFFFF"];
Step4 [label="Prepare reaction mixture:\n- Assay Buffer\n- Substrate (Pyruvate)\n- Cofactors (TPP, FAD, MgCl₂)\n- Herbicide dilutions", fillcolor="#FFFFFF"];
Step5 [label="Add enzyme extract to reaction mixture.", fillcolor="#FFFFFF"];
Step6 [label="Incubate at 37°C for 1 hour.", fillcolor="#FFFFFF"];
Step7 [label="Stop reaction with H₂SO₄.\n(Converts acetolactate to acetoin)", fillcolor="#FFFFFF"];
Step8 [label="Incubate at 60°C for 15 minutes.", fillcolor="#FFFFFF"];
Step9 [label="Add creatine and α-naphthol solution\n(for color development).", fillcolor="#FFFFFF"];
Step10 [label="Incubate at 60°C for 15 minutes.", fillcolor="#FFFFFF"];
Step11 [label="Measure absorbance at 525 nm.", fillcolor="#FFFFFF"];
End [label="Calculate % Inhibition and determine IC₅₀.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections
Start -> Step1;
Step1 -> Step2;
Step2 -> Step3;
Step3 -> Step5;
Step4 -> Step5;
Step5 -> Step6;
Step6 -> Step7;
Step7 -> Step8;
Step8 -> Step9;
Step9 -> Step10;
Step10 -> Step11;
Step11 -> End;
}
Caption: Workflow for an In Vitro ALS Enzyme Inhibition Assay.
Detailed Methodology:
-
Enzyme Extraction:
-
Harvest fresh, young plant tissue (e.g., leaves from 2-3 week old plants) and keep on ice.
-
Homogenize the tissue in an ice-cold extraction buffer (e.g., potassium phosphate buffer with pyruvate, MgCl₂, thiamine pyrophosphate, FAD, and protease inhibitors).
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude ALS enzyme extract, and keep it on ice.
-
Enzyme Assay:
-
Prepare a reaction mixture containing assay buffer, substrate (pyruvate), and necessary cofactors (TPP, FAD, MgCl₂).
-
Create serial dilutions of the test herbicide.
-
In a microplate, add the reaction mixture, the herbicide dilutions (or a blank for the control), and finally the enzyme extract to initiate the reaction.
-
Incubate the plate at 37°C for 1 hour.
-
Quantification:
-
Stop the reaction by adding sulfuric acid. This also catalyzes the conversion of the enzymatic product, acetolactate, to acetoin.
-
Incubate at 60°C for 15 minutes to ensure complete conversion.
-
Add a solution of creatine and α-naphthol, which reacts with acetoin to form a colored complex.
-
Incubate again at 60°C for 15 minutes for color development.
-
Measure the absorbance of the solution at 525 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the herbicide concentration and fit to a dose-response curve to determine the IC50 value.
Whole-Plant Greenhouse Efficacy Assay
This protocol describes a method to evaluate the herbicidal efficacy of a compound on whole plants under controlled environmental conditions.[15][27]
graph "Greenhouse_Assay_Workflow" {
graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"];
node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#202124", fontcolor="#202124"];
// Steps
Start [label="Start: Seed Germination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Step1 [label="Sow seeds of target weed and crop species\nin pots or trays with standard potting mix.", fillcolor="#FFFFFF"];
Step2 [label="Grow plants in a greenhouse or growth chamber\nunder controlled conditions (light, temp, humidity).", fillcolor="#FFFFFF"];
Step3 [label="Apply herbicide when plants reach a specific\ngrowth stage (e.g., 2-4 true leaves).", fillcolor="#FFFFFF"];
Step4 [label="Prepare a range of herbicide concentrations.\nInclude an untreated control.", fillcolor="#FFFFFF"];
Step5 [label="Apply herbicide solution evenly to foliage\nusing a precision bench sprayer.", fillcolor="#FFFFFF"];
Step6 [label="Return treated plants to the controlled environment.", fillcolor="#FFFFFF"];
Step7 [label="Assess plant injury at set intervals\n(e.g., 7, 14, and 21 days after treatment).", fillcolor="#FFFFFF"];
Step8 [label="Assessments include:\n- Visual injury rating (0-100%)\n- Plant height\n- Fresh or dry weight", fillcolor="#FFFFFF"];
End [label="Analyze data to determine GR₅₀ or EC₅₀.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections
Start -> Step1;
Step1 -> Step2;
Step2 -> Step3;
Step3 -> Step5;
Step4 -> Step5;
Step5 -> Step6;
Step6 -> Step7;
Step7 -> Step8;
Step8 -> End;
}
Caption: Workflow for a Whole-Plant Greenhouse Herbicide Assay.
Detailed Methodology:
-
Plant Preparation:
-
Sow seeds of the desired weed and crop species in pots or trays filled with a standard potting medium.
-
Grow the plants in a controlled environment (greenhouse or growth chamber) with defined light, temperature, and humidity conditions.
-
Water the plants as needed to maintain adequate soil moisture.
-
Herbicide Application:
-
For post-emergence trials, apply the herbicide when the plants have reached a specific growth stage (e.g., 2-4 true leaves). For pre-emergence trials, apply the herbicide to the soil surface after sowing.
-
Prepare a range of herbicide concentrations in a suitable formulation, including any necessary adjuvants. Always include an untreated control group that is sprayed with the formulation blank (without the active ingredient).
-
Apply the herbicide solution evenly to the foliage (post-emergence) or soil (pre-emergence) using a calibrated track sprayer to ensure uniform application.
-
Assessment:
-
Return the treated plants to the controlled environment.
-
Visually assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete plant death).
-
At the end of the experiment, harvest the above-ground biomass of the plants.
-
Measure the fresh weight and/or dry weight (after drying in an oven) of the harvested biomass.
-
Data Analysis:
-
Calculate the percent growth reduction for each treatment relative to the untreated control.
-
Use regression analysis to model the dose-response relationship and determine the GR50 (the dose causing 50% growth reduction) or EC50 value.
Conclusion
Substituted pyrimidines remain a cornerstone of herbicide research and development due to their structural diversity and the variety of essential plant processes they can be engineered to inhibit. The primary modes of action, particularly ALS and PPO inhibition, have led to the development of highly effective commercial products. The recent discovery of DHODH inhibition as a novel herbicidal target for pyrimidine-like compounds opens new avenues for combating the growing challenge of herbicide resistance. A thorough understanding of the underlying biochemical pathways and the application of robust, standardized experimental protocols are critical for the continued discovery and optimization of new herbicidal agents within this important chemical class.
References